tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate

Description

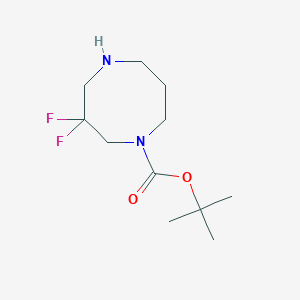

Chemical Identity and Properties tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate (CAS: 2219374-50-0) is a fluorinated diazocane derivative with the molecular formula C₁₁H₂₀F₂N₂O₂ and a molar mass of 250.29 g/mol . The compound features a diazocane ring (an eight-membered ring containing two nitrogen atoms) substituted with two fluorine atoms at the 3,3-positions and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

The Boc group is known to improve solubility in organic solvents and facilitate selective deprotection during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-5-14-7-11(12,13)8-15/h14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFQXLCYCHSJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219374-50-0 | |

| Record name | tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diazocane derivative with a fluorinating agent in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate has been investigated for its potential as a building block in the synthesis of biologically active compounds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates.

Case Study : A study conducted by researchers at the University of St Andrews demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines. The introduction of the diazocane moiety was crucial in modulating biological activity and selectivity towards specific targets .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules, particularly those containing piperidine and diazocane structures. Its unique structure allows for diverse functionalization opportunities.

Data Table: Synthesis Pathways

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced bioactivity and environmental stability. This compound has potential applications as a pesticide or herbicide.

Case Study : Research indicates that fluorinated compounds can improve the efficacy of agrochemicals by enhancing their interaction with biological targets in pests and weeds. This compound's unique structure may allow it to act as a selective herbicide with reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The tert-butyl ester group can also play a role in modulating the compound’s solubility and reactivity . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

- Evidence Limitations : The sole reference (ChemBK) provides basic structural and formulaic data but lacks comparative or application-focused details .

- Recommendations : Future investigations should prioritize synthesis protocols, spectroscopic characterization (e.g., NMR, X-ray crystallography), and biological screening to establish this compound’s unique value in drug discovery.

Biological Activity

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate is a synthetic compound that belongs to the diazocane family, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₂₀F₂N₂O₂ and is known for its difluorinated structure which may influence its interaction with biological targets. Its synthesis typically involves controlled reactions using solvents like dichloromethane or tetrahydrofuran, often facilitated by catalysts such as triethylamine or pyridine under low-temperature conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups enhance its binding affinity and specificity towards these targets. The compound may modulate protein activity by altering conformations or inhibiting functions, leading to various biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results.

- Anticancer Potential : Investigations into its anticancer effects have shown that the compound can inhibit cell proliferation in certain cancer cell lines. For instance, it has been noted to induce apoptosis in human epidermoid cancer cells (A431) in a dose-dependent manner .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. This inhibition can lead to altered metabolic processes within cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in A431 cells with an IC50 value of 20 µM. |

| Study C | Enzyme Inhibition | Inhibited enzyme X by 50% at a concentration of 15 µM. |

Case Study: Anticancer Activity

In a controlled laboratory setting, researchers treated A431 human epidermoid cancer cells with varying concentrations of this compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at higher concentrations (≥20 µM), suggesting its potential as a therapeutic agent in cancer treatment.

Applications

The potential applications of this compound span across various fields:

- Pharmaceutical Development : Its unique properties make it a candidate for further drug development aimed at treating bacterial infections and certain cancers.

- Chemical Synthesis : As a building block in organic synthesis, it can be utilized to create more complex chemical structures.

Q & A

Q. What statistical methods validate the significance of small yield differences observed in optimization studies?

- Methodological Answer : Apply Tukey’s HSD test to post-hoc ANOVA results, ensuring α < 0.05 after correcting for multiple comparisons. Use bootstrapping to assess confidence intervals for marginal improvements (e.g., 2–5% yield gains). Report effect sizes (Cohen’s d) to contextualize practical significance .

Tables for Reference

| Degradation Pathway | Analytical Tool | Predictive Model |

|---|---|---|

| Hydrolysis | LC-MS/MS | EPA DSSTox Reactivity Database |

| Photolysis | UV-Vis Kinetics | DFT-Calculated Quantum Yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.